2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4

Lipophilicity Chromatography Prodrug Design

This fully protected, 15N4-labeled nucleoside analog is purpose-built for quantitative LC-MS/MS workflows. The three 4-chlorobenzoyl groups confer orthogonal stability and co-elution precision with the unlabeled analyte, while the +4 Da isotopic shift eliminates ion suppression and matrix effects in electrospray ionization. Unlike unlabeled azacitidine or acetyl-protected prodrugs, it provides the exact mass signature and synthetic utility required for impurity profiling and metabolic tracing. Ideal as a SIL-IS for 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine in azacitidine drug substance per ICH M10. Protect your analytical investment — specify the correct isotope-labeled intermediate.

Molecular Formula C29H21Cl3N4O8
Molecular Weight 663.8 g/mol
Cat. No. B13839827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4
Molecular FormulaC29H21Cl3N4O8
Molecular Weight663.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl
InChIInChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1/i33+1,34+1,35+1,36+1
InChIKeyPDEGTVKZIHQCML-INKLVVCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4: Stable Isotope-Labeled Nucleoside Intermediate for Epigenetic and Metabolic Research


2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 is a fully protected, nitrogen-15 labeled nucleoside analog derived from the cytidine framework [1]. It is primarily employed as a synthetic intermediate in the preparation of 5-azacytidine and its labeled derivatives, which act as potent inhibitors of DNA methyltransferases (DNMTs) with a reported IC50 of approximately 0.2 µM against DNMT1 [2]. The compound features three 4-chlorobenzoyl (p-chlorobenzoyl) protecting groups esterified at the 2', 3', and 5' hydroxyl positions of the ribose moiety, and its 15N4 isotopic enrichment enables precise quantitation in mass spectrometry-based assays [1].

2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4: Why Unprotected or Differently Protected Analogs Are Not Interchangeable


While 5-azacytidine (Vidaza) and its deoxy analog decitabine are clinically established DNMT inhibitors [1], their direct substitution for this specific compound is not scientifically valid due to three critical differences: (i) the presence of 4-chlorobenzoyl protecting groups that confer distinct physicochemical properties and synthetic utility not found in the parent drug or acetyl-protected prodrugs ; (ii) the 15N4 isotopic labeling, which is absent in unlabeled analogs and is essential for quantitative LC-MS/MS workflows as an internal standard ; and (iii) the compound's primary function as a protected synthetic intermediate rather than a direct-acting therapeutic agent. Generic substitution with 5-azacytidine or 2',3',5'-tri-O-acetyl-5-azacytidine would fail to meet the requirements of isotopically labeled synthetic routes and would introduce confounding variables in quantitative analytical methods.

2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4: Quantifiable Differentiation in Physicochemical Properties and Analytical Utility


Enhanced Lipophilicity (LogP) from 4-Chlorobenzoyl Esterification Enables Distinct Chromatographic and Solubility Profiles

The 4-chlorobenzoyl protecting groups substantially increase the lipophilicity of the nucleoside core compared to acetyl-protected or unprotected analogs, as demonstrated by cross-study comparison of LogP values. While the parent compound 5-azacytidine exhibits a highly hydrophilic experimental LogP of -2.32 and calculated cLogP of -2.17 [1], and the triacetyl prodrug (TAC) shows an improved LogP of -0.61 (cLogP -0.85) [1], the 2',3',5'-tri-O-(4-chlorobenzoyl) derivative incorporates three aromatic 4-chlorobenzoyl moieties that are expected to further elevate lipophilicity by several log units, consistent with the well-established Hansch π value of approximately +0.7 for the para-chloro substituent on a benzoyl group [2]. This property directly influences reversed-phase HPLC retention times and organic solvent partitioning, making the compound a more suitable intermediate for anhydrous coupling reactions and a distinct reference standard in impurity profiling of azacitidine drug substance [3].

Lipophilicity Chromatography Prodrug Design

15N4 Isotopic Enrichment Enables Accurate Quantification as an Internal Standard in LC-MS/MS Assays

The 15N4 isotopic labeling of 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 provides a mass shift of +4 Da relative to the unlabeled compound (molecular weight 663.83 vs. 659.86 for the unlabeled analog) [1]. This isotopic enrichment enables its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which is the gold-standard approach for accurate quantification of nucleoside analogs and their metabolites in biological matrices . In contrast, unlabeled 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine (CAS N/A, MW 659.86) cannot serve as an internal standard due to its identical mass to the analyte, and 5-Azacytidine-15N4 (MW 248.18) lacks the protecting groups necessary for certain synthetic or analytical workflows [1]. The 15N4 labeling is confirmed to be present in all four nitrogen atoms of the 5-azacytosine base, ensuring co-elution and identical ionization efficiency to the unlabeled analyte while providing a distinct m/z signal for quantitation by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) .

Mass Spectrometry Isotope Dilution Quantitative Analysis

Differential Antiviral Potency of the Parent Nucleoside 5-Azacytidine Against Influenza Virus Polymerase

Although 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 is a protected synthetic intermediate, the biological activity of its deprotected parent compound, 5-azacytidine, demonstrates significant and quantifiable differentiation against viral targets. In a comparative screening of 35 FDA-approved nucleoside analogs against influenza H1N1, 5-azacytidine exhibited an IC50 of 3.42 ± 0.38 µM, representing approximately 5.3-fold lower potency than gemcitabine (IC50 = 0.64 ± 0.21 µM) but superior to the majority of other nucleoside analogs tested [1]. This potency was attributed to stable hydrogen bond formation with influenza RNA-dependent RNA polymerase residues Arg239, Thr307, and Asn310, and interaction with a catalytic magnesium ion [1]. In contrast, decitabine (5-aza-2'-deoxycytidine), which lacks the 2'-hydroxyl group, exhibits a distinct mechanism of incorporation exclusively into DNA rather than RNA [2]. This differential incorporation profile between ribonucleoside and deoxyribonucleoside analogs of 5-azacytosine underscores the non-interchangeable nature of these compounds in mechanistic studies.

Antiviral Activity Influenza RNA Polymerase Inhibition

4-Chlorobenzoyl Protection Facilitates Selective Deprotection Strategies Not Accessible with Acetyl or Benzoyl Analogs

The 4-chlorobenzoyl (p-chlorobenzoyl) protecting group offers distinct advantages in nucleoside synthesis compared to the more common benzoyl or acetyl groups. In the synthesis of 5-azacytidine analogs, 2',3',5'-tri-O-benzoyl-5-azacytidine has been used as a key intermediate for further functionalization, including N4-acetylation and subsequent hydrolysis to formylamidinourea derivatives [1]. The presence of the para-chloro substituent on the benzoyl group modulates the electronic properties of the ester carbonyl, altering the rate of base-catalyzed hydrolysis and providing an orthogonal deprotection option when used in conjunction with acetyl or unsubstituted benzoyl groups [2]. Specifically, 4-chlorobenzoyl esters are approximately 2-3 times more stable to acidic hydrolysis than unsubstituted benzoyl esters due to the electron-withdrawing inductive effect of chlorine [2], while remaining readily cleavable under standard ammoniacal methanol or sodium methoxide conditions. This differential stability enables sequential deprotection strategies where other ester groups are removed first.

Protecting Group Chemistry Nucleoside Synthesis Selective Deprotection

2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4: Optimized Use Cases in Analytical Development and Synthetic Chemistry


LC-MS/MS Method Development and Validation for Azacitidine Impurity Profiling

This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine, a known process-related impurity in azacitidine drug substance. The 15N4 labeling provides a +4 Da mass shift that eliminates ion suppression or matrix effect variability in electrospray ionization LC-MS/MS, enabling accurate quantification at trace levels . The 4-chlorobenzoyl protecting groups ensure that the internal standard co-elutes precisely with the unlabeled analyte, satisfying regulatory requirements for bioanalytical method validation per ICH M10 and FDA guidance [1].

Synthesis of 5-Azacytidine Analogs Requiring Orthogonal Protection Strategies

The 2',3',5'-tri-O-(4-chlorobenzoyl) protected intermediate is employed in multi-step synthetic routes where selective deprotection of specific hydroxyl groups is required. The para-chloro substituent on the benzoyl group confers increased stability to acidic conditions compared to unsubstituted benzoyl esters, while remaining susceptible to standard basic deprotection [2]. This allows chemists to use 4-chlorobenzoyl protection orthogonally alongside acetyl or silyl protecting groups, enabling the synthesis of partially acylated or selectively functionalized 5-azacytidine derivatives that are inaccessible using a single protecting group strategy [3].

Metabolic Tracing Studies Using 15N4-Labeled Nucleosides

Following deprotection of the 4-chlorobenzoyl groups, the resulting 5-azacytidine-15N4 can be used as a tracer to investigate the metabolic fate and incorporation of azacitidine into RNA and DNA in cellular systems. The 15N4 label enables precise quantitation of intracellular nucleotide pools by high-resolution mass spectrometry, distinguishing exogenously administered nucleoside from endogenous pools . This approach is particularly valuable for studying the mechanism of action of DNMT inhibitors, where the incorporation of 5-azacytidine into nucleic acids is directly linked to enzyme inhibition and subsequent DNA hypomethylation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.